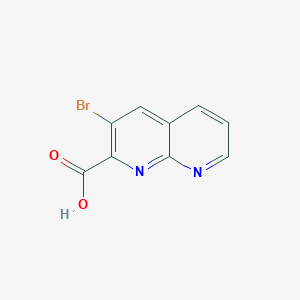

3-bromo-1,8-naphthyridine-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

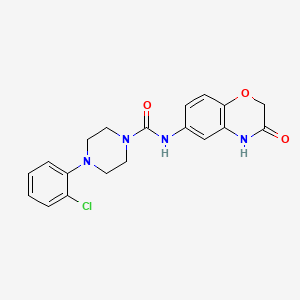

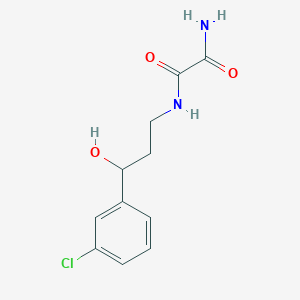

“3-bromo-1,8-naphthyridine-2-carboxylic Acid” is a chemical compound with the CAS Number: 893723-53-0 . It has a molecular weight of 253.05 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, has been a topic of interest in recent years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The IUPAC name of the compound is 3-bromo [1,8]naphthyridine-2-carboxylic acid . The InChI Code is 1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8 (5)12-7 (6)9 (13)14/h1-4H, (H,13,14) .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anticancer Properties

3-bromo-1,8-naphthyridine-2-carboxylic acid: has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies suggest that it interferes with critical cellular pathways involved in cancer progression, making it a subject of interest in oncology research .

Anti-HIV Activity

The compound has demonstrated anti-human immunodeficiency virus (HIV) activity. Its unique chemical structure may interfere with viral replication or entry into host cells. Investigating its mode of action could lead to novel therapeutic strategies against HIV .

Antimicrobial Applications

Researchers have investigated the antimicrobial properties of 3-bromo-1,8-naphthyridine-2-carboxylic acid. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Further studies are needed to understand its specific targets and mechanisms .

Analgesic Potential

Preliminary studies suggest that this compound might possess analgesic properties. It could modulate pain pathways, making it relevant for pain management research. However, more detailed investigations are necessary to validate its efficacy .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory effects of 3-bromo-1,8-naphthyridine-2-carboxylic acid. Understanding its impact on inflammatory pathways could lead to therapeutic applications in conditions like arthritis or inflammatory bowel diseases .

Antioxidant Capacity

Antioxidants protect cells from oxidative damage caused by free radicals. Some studies suggest that this compound exhibits antioxidant activity. Investigating its ability to scavenge free radicals and protect cellular components could have implications for health and disease prevention .

Orientations Futures

The future directions for the study and application of 1,8-naphthyridines, including “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, are promising. They have wide applicability in medicinal chemistry and materials science, and efforts are being made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis .

Mécanisme D'action

Target of Action

1,8-naphthyridines, a class of compounds to which it belongs, have been noted for their diverse biological activities

Mode of Action

1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present . The bromo and carboxylic acid groups in this compound could potentially influence its mode of action.

Biochemical Pathways

Given the biological activity of 1,8-naphthyridines, it is likely that this compound could affect multiple pathways .

Result of Action

1,8-naphthyridines have been noted for their diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-bromo-1,8-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYPMMVMEAKHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1,8-naphthyridine-2-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2421378.png)

![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)